Cas no 2255321-86-7 (L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-)

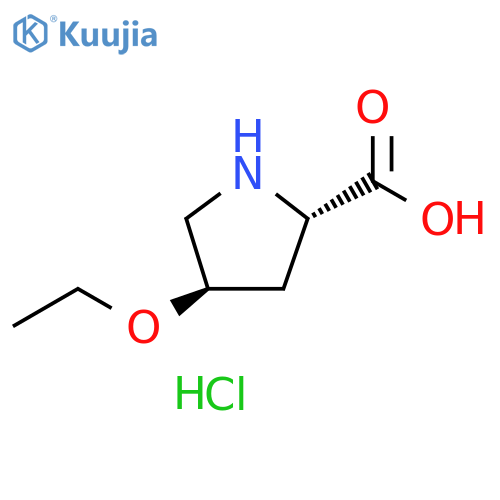

2255321-86-7 structure

商品名:L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-

L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)- 化学的及び物理的性質

名前と識別子

-

- L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-

- (4R)-4-Ethoxy-L-proline HCl

- SCHEMBL16287994

- KFNDGXLMGLFLGY-IBTYICNHSA-N

- EN300-6746222

- (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride

- (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid;hydrochloride

- 2255321-86-7

-

- インチ: 1S/C7H13NO3.ClH/c1-2-11-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1

- InChIKey: KFNDGXLMGLFLGY-IBTYICNHSA-N

- ほほえんだ: C([C@H]1NC[C@H](OCC)C1)(=O)O.Cl

計算された属性

- せいみつぶんしりょう: 195.0662210g/mol

- どういたいしつりょう: 195.0662210g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6746222-1.0g |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride |

2255321-86-7 | 95.0% | 1.0g |

$943.0 | 2025-03-13 | |

| Enamine | EN300-6746222-0.05g |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride |

2255321-86-7 | 95.0% | 0.05g |

$218.0 | 2025-03-13 | |

| Enamine | EN300-6746222-0.1g |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride |

2255321-86-7 | 95.0% | 0.1g |

$326.0 | 2025-03-13 | |

| Enamine | EN300-6746222-0.5g |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride |

2255321-86-7 | 95.0% | 0.5g |

$735.0 | 2025-03-13 | |

| Enamine | EN300-6746222-2.5g |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride |

2255321-86-7 | 95.0% | 2.5g |

$1848.0 | 2025-03-13 | |

| Aaron | AR028U2T-2.5g |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylicacidhydrochloride |

2255321-86-7 | 95% | 2.5g |

$2566.00 | 2025-02-17 | |

| Aaron | AR028U2T-100mg |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylicacidhydrochloride |

2255321-86-7 | 95% | 100mg |

$474.00 | 2025-02-17 | |

| Aaron | AR028U2T-10g |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylicacidhydrochloride |

2255321-86-7 | 95% | 10g |

$5597.00 | 2023-12-15 | |

| Enamine | EN300-6746222-0.25g |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride |

2255321-86-7 | 95.0% | 0.25g |

$466.0 | 2025-03-13 | |

| Enamine | EN300-6746222-5.0g |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride |

2255321-86-7 | 95.0% | 5.0g |

$2732.0 | 2025-03-13 |

L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)- 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

2255321-86-7 (L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-) 関連製品

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2255321-86-7)L-Proline, 4-ethoxy-, hydrochloride (1:1), (4R)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):289.0/921.0